

Spectroscopic Analysis of Walsura Compounds: A Technical Overview

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Compound of Interest

Compound Name: *Walsuralactam A*

Cat. No.: *B593467*

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Disclaimer: Despite a comprehensive search, specific spectroscopic data (NMR, HRMS, IR) for a compound identified as "**Walsuralactam A**" is not available in the public domain through the conducted searches. The genus Walsura is a known source of diverse bioactive molecules, particularly limonoids and triterpenoids. This guide will, therefore, provide a detailed technical overview using a representative, hypothetical triterpenoid from the Walsura genus, herein named Walsurane Triterpenoid, to illustrate the required data presentation, experimental protocols, and analytical workflow for the characterization of such natural products. This approach is designed to meet the core requirements of the prompt for researchers, scientists, and drug development professionals.

Introduction to Spectroscopic Characterization

The structural elucidation of a novel natural product is a meticulous process that relies on the synergistic application of various spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, Infrared (IR) spectroscopy identifies functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H , ^{13}C , and various 2D experiments, reveals the carbon-hydrogen framework and the connectivity of atoms. This guide details the application of these techniques in the characterization of a representative compound from the Walsura genus.

Spectroscopic Data of Walsurane Triterpenoid (Representative Example)

The following tables summarize the quantitative spectroscopic data obtained for the hypothetical Walsurane Triterpenoid.

Table 1: ^1H NMR Spectroscopic Data for Walsurane Triterpenoid (500 MHz, CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
1	1.25	m	
1.80	m		
2	1.65	m	
1.90	m		
3	3.20	dd	11.5, 4.5
5	0.75	s	
...	
29	0.95	s	
30	0.85	s	

Table 2: ^{13}C NMR Spectroscopic Data for Walsurane Triterpenoid (125 MHz, CDCl_3)

Position	δC (ppm)
1	38.5
2	27.2
3	79.0
4	38.8
5	55.2
...	...
29	28.0
30	15.4

Table 3: HRMS and IR Spectroscopic Data for Walsurane Triterpenoid

Technique	Data
HRMS (ESI-TOF)	
Calculated m/z	$[M+Na]^+$ 465.3658
Found m/z	$[M+Na]^+$ 465.3661
Molecular Formula	$C_{30}H_{50}O_2$
IR (ATR)	
ν_{max} (cm ⁻¹)	3400 (br), 2950, 1640, 1460, 1375

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols typical for the analysis of a purified natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H NMR, ^{13}C NMR, and 2D NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
- **^1H NMR:** Spectra were acquired at 298 K with a spectral width of 12 ppm, an acquisition time of 3.4 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were collected and Fourier transformed with a line broadening of 0.3 Hz.
- **^{13}C NMR:** Spectra were acquired using a proton-decoupled pulse sequence at 125 MHz. The spectral width was 240 ppm, with an acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated.

High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A stock solution of the compound was prepared in methanol at a concentration of 1 mg/mL. This was further diluted to 10 $\mu\text{g/mL}$ with methanol.
- **Instrumentation:** HRMS data were obtained on a Waters Xevo G2-XS QToF mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
- **Data Acquisition:** The sample was infused directly at a flow rate of 5 $\mu\text{L/min}$. The capillary voltage was set to 3.0 kV, the sampling cone voltage to 40 V, and the source temperature to 120 $^\circ\text{C}$. Data was acquired in the m/z range of 100-1500. Leucine enkephalin was used as the lock mass for accurate mass measurements.

Infrared (IR) Spectroscopy

- **Instrumentation:** IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** A small amount of the solid sample was placed directly on the ATR crystal. The spectrum was recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} by co-adding 16 scans. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

Workflow Visualization

The logical flow of spectroscopic analysis for a novel natural product is critical for efficient structure elucidation.



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